Cas no 7336-15-4 (N-(β-Cyanoethyl)caprolactam)

N-(β-Cyanoethyl)caprolactam 化学的及び物理的性質
名前と識別子
-
- 3-(2-oxoazepan-1-yl)propanenitrile
- 1H-azepine-1-propanenitrile, hexahydro-2-oxo-
- LogP
- BS-17510
- DTXSID60445630
- BATPRUOCWWXKAF-UHFFFAOYSA-N
- Hexahydro-2-oxo-1h-azepine-1-propanenitrile
- AKOS000179841
- 7336-15-4
- SCHEMBL5081884
- CS-0162581
- F14125
- MFCD00270814
- N-(β-Cyanoethyl)caprolactam
-
- MDL: MFCD00270814
- インチ: InChI=1S/C9H14N2O/c10-6-4-8-11-7-3-1-2-5-9(11)12/h1-5,7-8H2
- InChIKey: BATPRUOCWWXKAF-UHFFFAOYSA-N
- ほほえんだ: C1CCC(=O)N(CC1)CCC#N
計算された属性
- せいみつぶんしりょう: 166.11072
- どういたいしつりょう: 166.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 44.1Ų
じっけんとくせい
- 密度みつど: 1.044
- ゆうかいてん: 100-102℃
- ふってん: 356.742°C at 760 mmHg
- フラッシュポイント: 169.552°C
- 屈折率: 1.48
- PSA: 44.1
N-(β-Cyanoethyl)caprolactam セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(β-Cyanoethyl)caprolactam 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO308-200mg |
N-(β-Cyanoethyl)caprolactam |
7336-15-4 | 97% | 200mg |
926.0CNY | 2021-07-10 | |
TRC | C982310-1g |
N-(β-Cyanoethyl)caprolactam |
7336-15-4 | 1g |
$ 557.00 | 2023-04-17 | ||
ChemScence | CS-0162581-250mg |
3-(2-Oxoazepan-1-yl)propanenitrile |
7336-15-4 | 99.49% | 250mg |
$104.0 | 2022-04-26 | |
Chemenu | CM285868-1g |
3-(2-Oxoazepan-1-yl)propanenitrile |
7336-15-4 | 97% | 1g |
$448 | 2021-06-09 | |
Chemenu | CM285868-250mg |
3-(2-Oxoazepan-1-yl)propanenitrile |
7336-15-4 | 97% | 250mg |
$*** | 2023-05-29 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X16415-1g |
3-(2-Oxoazepan-1-yl)propanenitrile |
7336-15-4 | 97% | 1g |
¥1458.0 | 2024-07-18 | |
Aaron | AR005PG1-100mg |
1H-Azepine-1-propanenitrile, hexahydro-2-oxo- |
7336-15-4 | 97% | 100mg |
$36.00 | 2025-02-11 | |
Ambeed | A201515-100mg |
3-(2-Oxoazepan-1-yl)propanenitrile |
7336-15-4 | 97% | 100mg |
$30.0 | 2025-02-26 | |
Ambeed | A201515-5g |
3-(2-Oxoazepan-1-yl)propanenitrile |
7336-15-4 | 97% | 5g |
$640.0 | 2025-02-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFI87-100mg |
3-(2-oxoazepan-1-yl)propanenitrile |
7336-15-4 | 95% | 100mg |
¥382.0 | 2024-04-17 |
N-(β-Cyanoethyl)caprolactam 関連文献
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
N-(β-Cyanoethyl)caprolactamに関する追加情報
3-(2-Oxoazepan-1-yl)Propanenitrile: A Comprehensive Overview
3-(2-Oxoazepan-1-yl)propanenitrile, also known by its CAS number 7336-15-4, is a specialized organic compound that has garnered significant attention in the field of biopharmaceuticals. This compound belongs to the class of cyclic carbamate derivatives, characterized by its unique seven-membered ring structure containing an oxo group and a nitrile functional group. The combination of these structural features makes it a promising candidate for various biomedical applications, including drug development and disease treatment.
The compound's molecular architecture is defined by the presence of a seven-membered azepane ring with a ketone group at position 2 and a nitrile substituent at position 1. This configuration not only imparts structural stability but also enables specific biological interactions, making it a valuable tool in medicinal chemistry. Recent studies have highlighted its potential as a lead compound in the discovery of novel therapeutic agents.
One of the most notable aspects of 3-(2-oxoazepan-1-yl)propanenitrile is its ability to participate in enzymatic reactions. Its structure allows for selective inhibition or modulation of key enzymes involved in disease pathways, such as kinases and proteases. This enzymatic selectivity is crucial for the development of targeted therapies with minimal off-target effects.
Recent advancements in synthetic chemistry have facilitated the large-scale production of this compound, ensuring its availability for extensive research and preclinical testing. Researchers have explored its potential in treating a variety of conditions, including cancer, infectious diseases, and neurodegenerative disorders. For instance, studies have demonstrated its efficacy as an inhibitor of multidrug-resistant bacterial strains, offering a novel approach to combat antibiotic resistance.
In the realm of oncology, 3-(2-oxoazepan-1-yl)propanenitrile has shown promise in targeting specific cancer pathways. Its ability to disrupt cell signaling mechanisms in cancer cells has led to its investigation as a potential anti-tumor agent. Preclinical trials have indicated that it can effectively induce apoptosis in various cancer cell lines, making it a compelling candidate for further exploration.
The compound's pharmacokinetic properties have also been extensively studied. It exhibits favorable absorption and distribution profiles, with minimal toxicity to healthy cells. This makes it an attractive option for systemic administration in treating diseases where targeted therapies are critical for reducing adverse effects.
Moreover, the structural versatility of 3-(2-oxoazepan-1-yl)propanenitrile allows for easy modification and optimization. Chemists have explored various substitutions and functional group alterations to enhance its bioavailability and therapeutic index. These modifications have led to the development of analogs with improved efficacy and reduced toxicity.
In conclusion, 3-(2-oxoazepan-1-yl)propanenitrile represents a significant advancement in the field of biopharmaceuticals. Its unique structure, combined with its diverse biological activities, positions it as a valuable tool in drug discovery and disease treatment. Ongoing research continues to uncover new applications and refine its therapeutic potential, ensuring its relevance in addressing some of the most challenging biomedical issues.
7336-15-4 (N-(β-Cyanoethyl)caprolactam) 関連製品
- 1805617-05-3(5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylic acid)
- 2386109-59-5(methyl 4-aminopent-2-ynoate)
- 777952-91-7(N-cyclobutylsulfamoyl chloride)
- 873002-94-9(N-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl-2,5-difluorobenzene-1-sulfonamide)
- 1805603-90-0(4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chloride)
- 2877656-14-7(1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-4-cyclopropanecarbonyl-1,4-diazepane)
- 1805527-52-9(Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetate)
- 2679801-93-3((2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole)
- 89033-79-4(4-(CHLOROMETHYL)-1,2-THIAZOLE)
- 1060225-99-1(N-cyclopropyl-2-[4-(4-methoxy-3,5-dimethylbenzenesulfonamido)phenyl]acetamide)
